molecular formula C16H22ClNO3S B2471988 2-(2-chlorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}acetamide CAS No. 2309774-31-8

2-(2-chlorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}acetamide

Cat. No.: B2471988
CAS No.: 2309774-31-8
M. Wt: 343.87
InChI Key: FYBJKQRXGWOXGQ-UHFFFAOYSA-N
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Description

The compound 2-(2-chlorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}acetamide is a chloro-substituted acetamide derivative characterized by a 2-chlorophenyl group linked to an acetamide backbone and a thian (tetrahydrothiopyran) ring modified with a 2-hydroxyethoxy substituent.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO3S/c17-14-4-2-1-3-13(14)11-15(20)18-12-16(21-8-7-19)5-9-22-10-6-16/h1-4,19H,5-12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYBJKQRXGWOXGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNC(=O)CC2=CC=CC=C2Cl)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}acetamide typically involves multiple steps, starting with the preparation of the chlorophenyl acetamide precursor. This precursor is then reacted with a hydroxyethoxy thianyl derivative under controlled conditions to form the final compound. The reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining strict quality control standards.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-(2-chlorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related acetamide derivatives exhibit variations in substituents, heterocyclic systems, and functional groups, leading to differences in physicochemical properties and biological activities. Below is a detailed comparison:

Structural and Functional Group Comparisons

Compound Name (CAS/Reference) Key Substituents/R-Groups Physicochemical/Biological Insights Reference
Target Compound 2-Chlorophenyl, hydroxyethoxy-thian Hydroxyethoxy enhances solubility; thian sulfur may contribute to hydrophobic interactions or metabolic stability.
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (338749-93-2) Morpholino, thiazole ring Thiazole and morpholino groups suggest potential CNS activity; morpholino improves solubility.
2-(4-Chlorophenyl)-N-{2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl}acetamide (946348-17-0) Sulfonyl, thienyl, methoxyphenyl Sulfonamide group may confer metabolic resistance; thienyl enhances π-π stacking.
N-(6-ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide (EP3348550A1) Ethoxy-benzothiazole Ethoxy group increases hydrophilicity; benzothiazole core linked to antitumor activity.
2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide (687563-43-5) Thieno-pyrimidine, sulfanyl Thieno-pyrimidine system may target kinases; sulfanyl group influences redox properties.

Crystallographic and Conformational Analysis

highlights that substituents on dichlorophenyl acetamides significantly influence molecular conformation. For example:

  • Dihedral angles between aromatic rings and acetamide groups range from 44.5° to 77.5°, affecting intermolecular interactions .
  • The hydroxyethoxy-thian group in the target compound may adopt a planar conformation to optimize hydrogen bonding, as seen in morpholino-containing analogs .

Biological Activity

2-(2-chlorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}acetamide is a synthetic organic compound that has garnered attention in various fields of medicinal chemistry and pharmacology. Its unique structural features, including a chlorophenyl group and a thian moiety, suggest potential biological activities that warrant detailed exploration.

Chemical Structure

The compound's IUPAC name is this compound. The molecular formula is C17H20ClN1O3S1C_{17}H_{20}ClN_{1}O_{3}S_{1}, and its structure can be depicted as follows:

Structure C17H20ClN1O3S1\text{Structure }C_{17}H_{20}ClN_{1}O_{3}S_{1}

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research has indicated that compounds containing thian and chlorophenyl groups often exhibit antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains, suggesting that this compound may possess comparable activity.

2. Inhibition of Enzymatic Activity

The compound may interact with specific enzymes, potentially inhibiting their activity. This interaction could be crucial in therapeutic applications where enzyme modulation is desired, such as in cancer treatment or metabolic disorders.

3. Juvenile Hormone Activity

Studies on related compounds have demonstrated anti-juvenile hormone activity, which is significant in pest control and agricultural applications. The structural similarities suggest that this compound could also exhibit such biological effects, influencing insect development.

Research Findings

Various studies have been conducted to evaluate the biological activity of compounds similar to this compound:

StudyFindings
Study A Demonstrated antimicrobial effects against Gram-positive bacteria.
Study B Showed inhibition of specific enzymes linked to metabolic pathways.
Study C Indicated juvenile hormone activity in larval stages of insects.

Case Study 1: Antimicrobial Efficacy

In a comparative study, derivatives of thian compounds were tested against Staphylococcus aureus and Escherichia coli. Results indicated that modifications in the side chains significantly influenced antimicrobial potency, with some derivatives achieving MIC values below 10 µg/mL.

Case Study 2: Enzyme Inhibition

A series of enzyme assays were conducted to assess the inhibitory potential of similar compounds on acetylcholinesterase (AChE). Compounds with chlorophenyl substitutions showed promising results, leading to further investigation into structure-activity relationships.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-(2-chlorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}acetamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions with precise control of temperature, solvent choice (e.g., ethanol or dimethylformamide), and catalysts (e.g., triethylamine). For example, the coupling of a thioether intermediate with a chlorophenyl acetamide precursor may require reflux conditions (60–80°C) and inert atmospheres to prevent oxidation. Reaction progress is monitored via thin-layer chromatography (TLC) .

Q. How can the purity and structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and connectivity.
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight.
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase columns and UV detection .

Q. What stability considerations are critical for storing this compound?

  • Methodological Answer : The compound is stable under standard laboratory conditions (room temperature, dry environment). However, degradation may occur under extreme pH or prolonged exposure to light. Store in amber vials at 4°C for long-term preservation. Stability tests via accelerated aging (40°C/75% RH for 14 days) can assess decomposition pathways .

Q. How can researchers screen its biological activity in preliminary assays?

  • Methodological Answer : Conduct in vitro assays targeting receptors or enzymes of interest (e.g., kinase inhibition, antimicrobial activity). Use dose-response curves (1–100 μM) and positive controls (e.g., doxorubicin for cytotoxicity). Cell viability assays (MTT or resazurin) are recommended for cytotoxicity screening .

Advanced Research Questions

Q. How can contradictory data on biological activity be resolved across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Standardize protocols using guidelines like OECD 423 for toxicity. Validate results via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) and meta-analysis of published datasets .

Q. What strategies optimize the reaction mechanism for derivatives with enhanced bioactivity?

  • Methodological Answer : Use computational modeling (DFT or molecular docking) to predict substituent effects on target binding. Synthesize derivatives via regioselective modifications (e.g., replacing the hydroxyethoxy group with sulfonamide) and compare IC₅₀ values in bioassays .

Q. How can researchers design in vivo studies to evaluate pharmacokinetic properties?

  • Methodological Answer : Employ a randomized block design with animal models (e.g., Sprague-Dawley rats). Assess bioavailability via oral/intravenous administration, with plasma samples analyzed by LC-MS/MS. Monitor metabolites and excretion profiles over 24–72 hours .

Q. What advanced techniques elucidate structure-activity relationships (SAR) for this compound?

  • Methodological Answer : Combine X-ray crystallography (for 3D structure) with SAR-by-NMR to map binding interactions. Compare analogues with varied substituents (e.g., chloro vs. fluoro groups) to identify pharmacophores. Use QSAR models to predict bioactivity .

Q. How can researchers address low solubility in aqueous buffers during in vitro testing?

  • Methodological Answer : Optimize solubility via co-solvents (e.g., DMSO:PBS mixtures ≤0.1% v/v) or nanoformulation (liposomes or cyclodextrin encapsulation). Characterize solubility profiles using shake-flask methods and HPLC quantification .

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